4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid
CAS No.: 1216973-15-7
Cat. No.: VC4796154
Molecular Formula: C17H15NO3
Molecular Weight: 281.311
* For research use only. Not for human or veterinary use.
![4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid - 1216973-15-7](/images/structure/VC4796154.png)
Specification
CAS No. | 1216973-15-7 |
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Molecular Formula | C17H15NO3 |
Molecular Weight | 281.311 |
IUPAC Name | 4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C17H15NO3/c1-11-5-2-3-6-12(11)10-21-16-8-4-7-14-13(16)9-15(18-14)17(19)20/h2-9,18H,10H2,1H3,(H,19,20) |
Standard InChI Key | DKHAYZLSEDAZNF-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)O |
Introduction
Chemical Identity and Structural Profile
4-[(2-Methylbenzyl)oxy]-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a 2-methylbenzyl ether group at the 4-position and a carboxylic acid moiety at the 2-position of the indole nucleus. Its molecular formula is , with a molecular weight of 281.30 g/mol . The compound’s exact mass is 177.05400 Da, and its topological polar surface area (PSA) is 68.01 Ų, indicating moderate solubility in polar solvents .
The IUPAC name, 4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxylic acid, reflects its substitution pattern . Key spectral data include:
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¹H-NMR (DMSO-d₆): δ 2.36 (s, 3H, CH₃), 5.15 (s, 2H, OCH₂), 6.98–7.81 (m, aromatic protons) .
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IR (KBr): Peaks at 3280 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=O), and 1580 cm⁻¹ (C=C aromatic) .
A comparative analysis with structurally related indoles, such as 5-methyl-1H-indole-2-carboxylic acid (CAS 10241-97-1), reveals that the 2-methylbenzyloxy group enhances lipophilicity () compared to unsubstituted analogs .
Synthesis and Manufacturing
The synthesis of 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid typically involves multi-step functionalization of the indole core. A representative route includes:
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Esterification: Starting with 5-methoxy-1H-indole-2-carboxylic acid, methanolic sulfuric acid facilitates esterification to yield the methyl ester .
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Etherification: Reaction with 2-methylbenzyl bromide under basic conditions introduces the benzyloxy group .
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Hydrolysis: The methyl ester is hydrolyzed using aqueous NaOH to afford the carboxylic acid .
Critical reagents include carbonyl diimidazole (CDI) for activating carboxylic acids and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base . Yield optimization studies report a 51% isolated yield after crystallization from methanol/chloroform .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 281.30 g/mol | |
Melting Point | Not reported | |
0.67 | ||
Solubility | Moderate in DMSO, methanol | |
Stability | Sensitive to prolonged light |
The compound’s moderate suggests balanced lipophilicity for membrane permeability, a desirable trait in drug candidates . Stability testing indicates decomposition under UV light, necessitating storage in amber vials .
Parameter | Detail | Source |
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GHS Classification | Skin/Eye Irritant (Category 2) | |
PPE | Gloves, goggles, ventilation | |
First Aid (Skin Contact) | Wash with soap/water |
Safety data sheets (SDS) classify the compound as a skin and eye irritant (H315, H319) . Handling requires fume hoods and nitrile gloves to minimize exposure.
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